molecular formula C22H26O4 B1430202 Unii-lgt6B74heh CAS No. 1809224-82-5

Unii-lgt6B74heh

Cat. No. B1430202
CAS RN: 1809224-82-5
M. Wt: 354.4 g/mol
InChI Key: IDELEYLNUCZEFQ-HEERDSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-lgt6B74heh is a chemical compound that has been studied extensively in the scientific community due to its potential therapeutic applications. This compound is a member of the family of compounds known as N-acyl-amino acids, which are characterized by the presence of an amino acid group attached to an acyl group. Unii-lgt6B74heh is a derivative of the amino acid lysine, and is commonly referred to as Lys-N-acyl-amino acid. This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Future Directions

The potential therapeutic applications of Unii-lgt6B74heh are vast, and there are many future directions in which research on this compound can be taken. For example, further research could be conducted to explore the compound’s potential to treat various types of cancer, as well as its potential to modulate the immune system. Additionally, research could be conducted to further understand the compound’s mechanism of action, as well as to explore its potential to treat other diseases and conditions. Finally, research could also be conducted to develop more efficient synthesis methods for Unii-lgt6B74heh, as well as to develop more stable formulations of the compound.

Scientific Research Applications

Unii-lgt6B74heh has been studied extensively in the scientific community due to its potential therapeutic applications. This compound has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In particular, Unii-lgt6B74heh has been studied for its potential to treat a variety of cancers, including colorectal cancer, gastric cancer, and breast cancer. Additionally, Unii-lgt6B74heh has been studied for its potential to treat inflammation, as well as its potential to modulate the immune system.

properties

IUPAC Name

(10S,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-12,14,15,16-tetrahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h5-8,11,13,18,23,26H,4,9-10,12H2,1-3H3/t13-,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELEYLNUCZEFQ-HEERDSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3=CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2C3=CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-lgt6B74heh

CAS RN

1809224-82-5
Record name 17,21-Dihydroxy-16alpha-methylpregna-1,4,7,9(11)-tetraene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809224825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4,7,9(11)-TETRAENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGT6B74HEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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